molecular formula C6H4FN3 B583566 3-(3-Fluorodiazirin-3-yl)pyridine CAS No. 141342-10-1

3-(3-Fluorodiazirin-3-yl)pyridine

Cat. No.: B583566
CAS No.: 141342-10-1
M. Wt: 137.117
InChI Key: HMSVJQQKJPONAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluorodiazirin-3-yl)pyridine is a diazirine compound that contains a fluorine atom and a pyridyl group. Diazirines are known for their ability to generate carbenes upon photochemical, thermal, or electrical stimulation. These carbenes can rapidly insert into nearby C–H, O–H, or N–H bonds, making diazirines valuable tools in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorodiazirin-3-yl)pyridine typically involves the introduction of a diazirine group into a fluorinated pyridine precursor. One common method is the Baltz-Schiemann reaction, which utilizes 3-nitropyridines as precursors. These precursors can be reduced to amines and then used in the Baltz-Schiemann reaction to introduce the fluorine atom .

Industrial Production Methods

the general principles of diazirine synthesis, such as the use of stable precursors and controlled activation conditions, are likely to be applied in industrial settings .

Mechanism of Action

The mechanism of action of 3-(3-Fluorodiazirin-3-yl)pyridine involves the generation of carbenes upon activation. These carbenes can insert into nearby C–H, O–H, or N–H bonds, forming new covalent bonds. The activation can be achieved through photochemical, thermal, or electrical stimulation . The molecular targets and pathways involved depend on the specific application and the nature of the bonds being targeted .

Properties

CAS No.

141342-10-1

Molecular Formula

C6H4FN3

Molecular Weight

137.117

IUPAC Name

3-(3-fluorodiazirin-3-yl)pyridine

InChI

InChI=1S/C6H4FN3/c7-6(9-10-6)5-2-1-3-8-4-5/h1-4H

InChI Key

HMSVJQQKJPONAB-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2(N=N2)F

Synonyms

Pyridine, 3-(3-fluoro-3H-diazirin-3-yl)- (9CI)

Origin of Product

United States

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